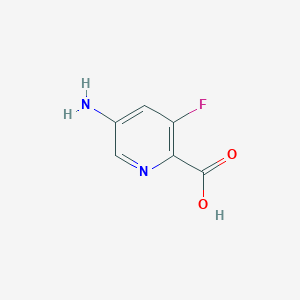

5-Amino-3-fluoropicolinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-4-1-3(8)2-9-5(4)6(10)11/h1-2H,8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKQFJYLWAYRSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801265893 | |

| Record name | 5-Amino-3-fluoro-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801265893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260669-97-3 | |

| Record name | 5-Amino-3-fluoro-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260669-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-fluoro-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801265893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Chemical Reactivity and Derivatization Studies

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group in 5-Amino-3-fluoropicolinic acid is a key site for a variety of chemical modifications, including the formation of esters and amides, as well as decarboxylation reactions.

Esterification and Amide Bond Formation

The conversion of the carboxylic acid group of this compound into esters and amides is a fundamental transformation for creating new derivatives.

Esterification: The formation of esters from picolinic acids can be achieved through various methods. A common approach involves the reaction of the corresponding pyridinecarboxylic acid with an alcohol in the presence of an acid catalyst or by using a coupling agent. For instance, the synthesis of active esters, such as p-nitrophenyl, N-hydroxysuccinimidyl, and pentafluorophenyl esters of picolinic acids, has been reported. This is often accomplished by first converting the carboxylic acid to its more reactive acid chloride, which then reacts with the desired alcohol or phenol. While specific examples for this compound are not extensively detailed in the literature, the commercial availability of its ethyl and methyl esters, such as Ethyl 5-amino-3-fluoropicolinate and Methyl 5-amino-3-fluoropicolinate, confirms the feasibility of this transformation.

Amide Bond Formation: The formation of amide bonds from carboxylic acids and amines is a cornerstone of organic synthesis, often facilitated by coupling reagents to activate the carboxylic acid. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with an amine to form the desired amide. Other activating agents include triphosgene, which can convert carboxylic acids into their corresponding acid chlorides in situ for rapid reaction with amines. The application of these general principles to this compound allows for its conjugation with a wide array of amines to produce a diverse library of amide derivatives.

Table 1: Examples of Ester and Amide Formation Reagents

| Reaction Type | Reagent/Method | Description | Reference |

|---|---|---|---|

| Esterification | SOCl₂ followed by alcohol | Conversion to acid chloride, then reaction with alcohol. | |

| Esterification | DCC coupling | Dicyclohexylcarbodiimide-mediated coupling with alcohols. | |

| Amide Formation | DCC | Forms a reactive O-acylisourea intermediate for amidation. | |

| Amide Formation | Triphosgene | In situ generation of acid chloride for rapid amidation. |

Decarboxylation Reactions

Decarboxylation, the removal of the carboxyl group, of picolinic acid derivatives can be achieved under various conditions. Studies on 3-substituted picolinic acids have shown that the nature of the substituent significantly influences the reaction mechanism. For instance, 3-amino- and 3-hydroxypicolinic acids are suggested to undergo decarboxylation through initial protonation. In contrast, other substituted picolinic acids may follow the Hammick mechanism.

A notable application of decarboxylation is in the synthesis of halogenated pyridines. A transition-metal-free method for the decarboxylative halogenation of 2-picolinic acids using dihalomethane under oxygen has been developed, affording 2-halogen-substituted pyridines in good yields. Furthermore, photoredox catalysis has emerged as a mild and effective method for the decarboxylation of carboxylic acids, including aliphatic carboxylic acids, to generate alkyl radicals that can be trapped to form new bonds, such as C-F bonds. While not specifically documented for this compound, these methodologies suggest potential pathways for its decarboxylative functionalization.

Table 2: Decarboxylation Approaches for Picolinic Acid Derivatives

| Method | Key Features | Potential Product Type | Reference |

|---|---|---|---|

| Thermal Decarboxylation | Can be influenced by the nature of the 3-substituent (e.g., initial protonation for 3-amino derivatives). | Substituted Pyridine (B92270) | |

| Decarboxylative Halogenation | Transition-metal-free, uses dihalomethane and oxygen. | Halogenated Pyridine | |

| Photoredox Catalysis | Mild conditions, light-mediated, generates radical intermediates. | Functionalized Pyridine (e.g., fluoroalkanes) |

Transformations of the Amino Group

The amino group of this compound is a versatile functional handle for a wide range of chemical transformations, including acylation, sulfonylation, diazotization, and the construction of fused heterocyclic rings.

Acylation and Sulfonylation

Acylation: The amino group on the pyridine ring can readily undergo acylation with various acylating agents. The acetylation of aminopyridines with acetic anhydride (B1165640) has been studied, indicating that the reaction typically occurs directly at the exocyclic amino nitrogen. For 4-aminopyridine, the reaction can proceed through a ring N-acetyl intermediate, although this pathway is blocked by the presence of a 2-methyl substituent. This suggests that the acylation of this compound would likely occur at the 5-amino position.

Diazotization and Subsequent Reactions

The diazotization of aminopyridines, including 2- and 4-aminopyridines, is a well-established reaction that leads to the formation of diazonium salts. These diazonium salts are valuable intermediates that can undergo a variety of subsequent reactions, such as the Sandmeyer reaction, to introduce a range of substituents onto the pyridine ring. The stability of pyridine-based diazonium salts can vary, with pyridine-2-diazonium salts being notably unstable. The reaction of 3-aminopyridine (B143674) with nitrous acid has been shown to rapidly form the corresponding 3-diazopyridinium cation, which is relatively unstable and can hydrolyze to 3-hydroxypyridine. This reactivity suggests that the 5-amino group of this compound can be converted to a diazonium salt, opening up pathways for further functionalization.

Formation of Heterocyclic Rings Incorporating the Amino Group

The amino and carboxylic acid groups of this compound provide the necessary functionalities for the construction of fused heterocyclic ring systems. The cyclization of amino acids and their derivatives is a common strategy for synthesizing a variety of heterocyclic compounds. For example, the reaction of anthranilic acid derivatives (2-aminobenzoic acids) is widely used to form fused six-membered rings like quinazolinones. By analogy, this compound can serve as a precursor for the synthesis of various fused pyridone heterocycles, such as pyridopyrimidines or pyrido-oxazinones, which are of interest in medicinal chemistry. The specific reaction conditions would determine the nature of the resulting heterocyclic system.

Pyridine Ring Functionalization and Modifications

The pyridine ring of this compound possesses a unique electronic profile due to the interplay of its constituent functional groups. The ring nitrogen, the electron-donating amino group, and the electron-withdrawing fluorine and carboxylic acid groups collectively influence its reactivity towards various chemical transformations.

The susceptibility of the aromatic ring to substitution reactions is a critical aspect of its chemistry, dictating how it can be further functionalized.

Electrophilic Aromatic Substitution (SEAr)

Interactive Table: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Position | Effect on Ring Reactivity | Directing Influence |

| Pyridine Nitrogen | 1 | Deactivating | Meta-directing |

| Carboxylic Acid | 2 | Deactivating | Meta-directing |

| Fluorine | 3 | Deactivating (Inductive) | Ortho, Para-directing |

| Amino | 5 | Activating | Ortho, Para-directing |

Nucleophilic Aromatic Substitution (SNAr)

In contrast to its reduced reactivity in SEAr, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction involves a nucleophile displacing a leaving group on the aromatic ring. For an SNAr reaction to occur, the ring is typically activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In this compound, the fluorine atom at the C3 position can act as a leaving group. The ring is activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogen and the carboxylic acid group. wikipedia.org

The generally accepted mechanism is a two-step addition-elimination process. libretexts.org In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov In the second step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. libretexts.org While leaving groups at the 2- and 4-positions of pyridine are most readily displaced due to effective stabilization of the negative charge by the ring nitrogen, substitution at the 3-position is also possible, particularly with strong nucleophiles or under suitable reaction conditions. wikipedia.orgbeilstein-journals.org

Halogen exchange (Halex) reactions provide a pathway for the interconversion of aryl halides. nih.gov In the context of this compound, this could theoretically involve the displacement of the fluorine atom by another halogen (Cl, Br, I) or the synthesis of the compound from a different 3-halo-picolinic acid derivative.

The carbon-fluorine bond is the strongest carbon-halogen bond, making aryl fluorides relatively unreactive as substrates in nucleophilic substitution, including Halex reactions. Displacing the fluorine atom would likely require harsh conditions or specialized catalysts.

Conversely, the synthesis of this compound via a Halex reaction from a more reactive halogen precursor, such as 5-amino-3-bromo- or 5-amino-3-chloropicolinic acid, is a more common synthetic strategy. Another relevant transformation is the lithium-halogen exchange, where an organolithium reagent reacts with an aryl halide to form an aryllithium species. researchgate.net This reaction is typically fastest for aryl iodides and bromides and can be used to introduce a wide variety of electrophiles onto the aromatic ring. researchgate.netrsc.org Treating a bromo-analogue of the title compound with an organolithium reagent like n-butyllithium could generate a lithiated intermediate at the 3-position, which could then be functionalized. rsc.org

Synthesis of Complex Molecular Scaffolds and Conjugates

The bifunctional nature of this compound, possessing both a carboxylic acid and an amino group, makes it a valuable building block for the synthesis of more complex molecular architectures and bioconjugates. mdpi.com

The carboxylic acid and amino moieties serve as versatile handles for derivatization. Through standard peptide coupling protocols or other amide bond-forming reactions, these groups allow the molecule to be incorporated into or attached to other structures. nih.gov

Conjugation via the Carboxylic Acid Group

The carboxylic acid group is a common site for conjugation, particularly with amino acids, peptides, or other amine-containing molecules. nih.gov This reaction typically proceeds through a two-step process. al-edu.com

Activation: The carboxylic acid is first converted into a more reactive intermediate. This is often achieved by forming an acyl-CoA thioester in biological systems or, in synthetic chemistry, by using coupling reagents to form an active ester (e.g., N-hydroxysuccinimide ester) or an acyl halide. al-edu.compharmacy180.com

Acylation: The activated acyl intermediate then reacts with a nucleophilic amine to form a stable amide bond. pharmacy180.com This is the basis for amino acid conjugation, a significant pathway in the metabolism of xenobiotic carboxylic acids. nih.govuomus.edu.iq

Conjugation via the Amino Group

The primary amino group at the C5 position is nucleophilic and can react with a variety of electrophiles to form stable covalent bonds. This allows for conjugation with molecules containing electrophilic functional groups such as isocyanates (forming ureas), isothiocyanates (forming thioureas), or activated carboxylic acids (forming amides). nih.gov This reactivity enables the labeling of proteins or the linkage to other molecular scaffolds. nih.gov

By employing orthogonal protecting group strategies, the amino and carboxylic acid groups can be addressed sequentially, allowing for the controlled and directional synthesis of complex molecular scaffolds where the this compound core acts as a central, functionalized hub. mdpi.com

Interactive Table: Potential Conjugation Reactions

| Functional Group | Reagent Class | Resulting Linkage |

| Carboxylic Acid | Amines (with coupling agent) | Amide |

| Carboxylic Acid | Alcohols (with catalyst) | Ester |

| Amino Group | Activated Carboxylic Acids | Amide |

| Amino Group | Isocyanates | Urea |

| Amino Group | Isothiocyanates | Thiourea |

| Amino Group | Aldehydes (via reductive amination) | Secondary Amine |

Applications in Advanced Organic Synthesis and Material Science Research

Utilization as a Key Building Block for Complex Molecules

5-Amino-3-fluoropicolinic acid, a substituted pyridine (B92270) derivative, holds significant potential as a versatile building block in the synthesis of complex organic molecules. Its unique structural features, including an amino group, a carboxylic acid function, and a fluorine atom on the pyridine ring, make it an attractive starting material for creating diverse molecular architectures with potential applications in medicinal chemistry and material science.

Precursor for Bioactive Compound Development

While direct studies detailing the use of this compound as a precursor for specific bioactive compounds are not extensively documented in publicly available literature, the structural motifs present in this molecule are commonly found in pharmacologically active agents. The pyridine ring is a core component of many drugs, and the presence of amino and carboxylic acid groups allows for a wide range of chemical modifications to generate libraries of compounds for biological screening.

The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings, while the carboxylic acid can be converted to esters, amides, or other functional groups. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compounds. For instance, novel amino acid derivatives of quinolines have been synthesized and shown to possess antibacterial and fluorophore properties. wikipedia.orgdntb.gov.ua This suggests that derivatives of this compound could be explored for similar activities. The synthesis of various bioactive compounds often involves the use of amino acid derivatives as starting materials or key intermediates. dntb.gov.ua

Intermediate in Heterocyclic Compound Synthesis

Amino acids are widely recognized as valuable starting materials for the synthesis of a diverse array of heterocyclic compounds. mdpi.comnih.govresearchgate.net The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it an ideal candidate for the construction of fused heterocyclic systems.

The amino group can participate in condensation reactions with carbonyl compounds to form imines, which can then undergo intramolecular cyclization. The carboxylic acid can be activated and react with nucleophiles to form new rings. For example, amino acids have been successfully employed in the synthesis of complex heterocyclic systems like triazinoquinazolinones and triazepinoquinazolinones. mdpi.com While specific examples utilizing this compound are not readily found, its structure suggests its suitability for similar synthetic strategies. The presence of the fluorine atom could also influence the reactivity and regioselectivity of these cyclization reactions, potentially leading to novel heterocyclic scaffolds.

Role in Ligand Design and Coordination Chemistry

The coordination chemistry of substituted picolinic acids has been a subject of interest due to their ability to form stable complexes with a variety of metal ions. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group in this compound can act as coordination sites, making it a potential chelating ligand.

Chelation Properties with Metal Ions

As a bidentate or potentially tridentate ligand, this compound is expected to form stable chelate complexes with a range of metal ions. The amino group could also participate in coordination, leading to a tridentate binding mode. The fluorine substituent can influence the electronic properties of the pyridine ring, thereby affecting the coordination strength and the stability of the resulting metal complexes.

While specific studies on the chelation of this compound with various metal ions are limited, research on the closely related 5-aminopyridine-2-carboxylic acid has demonstrated its ability to form coordination polymers with lanthanide and transition metal ions. nih.gov This suggests that this compound would exhibit similar coordination behavior, forming stable complexes with various metal centers. The study of these complexes could reveal interesting magnetic, optical, or catalytic properties.

Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters connected by organic ligands. The rigid structure and tunable porosity of MOFs have led to their investigation for applications in gas storage, separation, and catalysis.

Given its rigid aromatic backbone and multiple coordination sites, this compound is a promising candidate for the construction of MOFs and coordination polymers. The amino group can be a site for post-synthetic modification, allowing for the introduction of further functionality into the framework. A study on 5-aminopyridine-2-carboxylic acid has shown its utility in constructing coordination polymers with interesting properties. nih.gov It is therefore highly probable that this compound could also serve as a versatile linker for the synthesis of novel MOFs with potentially enhanced properties due to the presence of the fluorine atom. These materials could exhibit interesting gas sorption properties or catalytic activity.

Applications in Analytical Chemistry Research

The unique structural features of this compound also suggest its potential utility in analytical chemistry. The presence of a fluorophore (the pyridine ring) and functional groups capable of interaction (amino and carboxylic acid groups) could be exploited for the development of analytical methods.

For instance, amino acid derivatives are often used in derivatization reactions to enhance the detection of analytes in techniques like high-performance liquid chromatography (HPLC). mdpi.com The amino group of this compound could be used to label other molecules, facilitating their detection. Furthermore, its metal-chelating properties could be utilized in the development of sensors for specific metal ions, where the coordination event leads to a measurable change in a physical property, such as fluorescence. While direct applications of this compound in analytical chemistry are not yet reported, its chemical properties warrant further investigation in this field.

Matrix Material in Mass Spectrometry (e.g., MALDI)

There is no available scientific literature or research data identifying this compound as a matrix material for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. While structurally related compounds, such as 3-hydroxypicolinic acid and 3-aminopicolinic acid, are well-documented MALDI matrices, particularly for the analysis of nucleic acids, no such application has been reported for their 5-amino-3-fluoro analogue.

Potential in Supramolecular Chemistry and Self-Assembly

Similarly, a thorough review of relevant literature reveals no studies focused on the supramolecular chemistry or self-assembly properties of this compound. The principles of self-assembly in amino acid derivatives are a broad area of study, with non-covalent interactions like hydrogen bonding and π-π stacking driving the formation of ordered nanostructures. The introduction of fluorine can also significantly influence these interactions. However, no specific research has been published that investigates or describes these phenomena with respect to this compound.

Due to the absence of specific research findings on this compound in these fields, no data tables or detailed research findings can be provided.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, governed by the principles of quantum mechanics, can provide valuable insights into a molecule's stability, reactivity, and spectroscopic characteristics.

Electronic Structure Analysis

An electronic structure analysis of 5-Amino-3-fluoropicolinic acid would typically involve the use of methods like Density Functional Theory (DFT) or ab initio calculations. Such studies would aim to determine key electronic properties, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for predicting regions of the molecule that are susceptible to electrophilic or nucleophilic attack and for understanding non-covalent interactions.

Potential Calculated Electronic Properties of this compound (Note: The following table is hypothetical and for illustrative purposes, as no published data is currently available.)

| Property | Predicted Significance |

| HOMO Energy | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability. |

| Molecular Dipole Moment | Provides insight into the overall polarity of the molecule. |

| Atomic Charges | Reveals the distribution of charge across the atoms. |

Reactivity Predictions and Reaction Pathway Modeling

Building upon the electronic structure, quantum chemical calculations can be employed to predict the reactivity of this compound. This involves the calculation of reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and the Fukui function. Furthermore, these computational methods can model the potential energy surfaces of chemical reactions involving this molecule, allowing for the determination of transition state geometries and activation energies, thereby elucidating reaction mechanisms and predicting the feasibility of different reaction pathways.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. For this compound, MD simulations could provide a detailed understanding of its conformational landscape and its interactions with solvent molecules. By simulating the motion of atoms and bonds, researchers can identify the most stable conformations of the molecule in different environments, which is critical for understanding its biological activity.

Ligand-Target Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be instrumental in identifying potential biological targets. These studies would involve computationally placing the molecule into the binding sites of various proteins to predict the strength and nature of the interactions. The focus of such studies would be on elucidating the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding affinity.

Hypothetical Molecular Interactions from a Docking Study (Note: The following table is hypothetical and for illustrative purposes, as no published data is currently available.)

| Interaction Type | Potential Interacting Residues in a Target Protein |

| Hydrogen Bonding | Aspartate, Glutamate, Serine, Threonine |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bonding | Electron-rich atoms in the protein backbone or side chains |

| Electrostatic Interactions | Charged residues like Lysine, Arginine, Aspartate, Glutamate |

Structure-Activity Relationship (SAR) Studies at a Theoretical Level

Theoretical Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity using computational methods. For this compound, a theoretical SAR study would involve comparing its computed properties with those of a series of structurally related compounds with known activities. By identifying the key structural features and physicochemical properties that are essential for a particular biological effect, these studies can guide the design of new, more potent analogues.

Mechanistic Biological Activity Studies Non Clinical Focus

Enzyme Inhibition Mechanisms

The potential for a compound to inhibit enzymatic activity is a critical area of investigation in drug discovery and molecular biology. The nature of this inhibition can be categorized into several modes.

Enzyme inhibitors can act through various mechanisms, which are broadly classified as competitive, non-competitive, uncompetitive, or mixed inhibition. Competitive inhibitors typically bind to the active site of an enzyme, thereby preventing the natural substrate from binding. In contrast, non-competitive inhibitors bind to a different site on the enzyme, known as an allosteric site. This binding event alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound.

To determine the mode of inhibition for a compound like 5-Amino-3-fluoropicolinic acid, researchers would typically perform enzyme kinetic studies. These experiments involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. The data is then plotted, often using methods like the Lineweaver-Burk plot, to visualize the effects of the inhibitor on the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km).

| Inhibition Mode | Effect on Vmax | Effect on Km |

| Competitive | Unchanged | Increased |

| Non-Competitive | Decreased | Unchanged |

| Uncompetitive | Decreased | Decreased |

| Mixed | Decreased | Varies |

This table outlines the characteristic changes in kinetic parameters for different modes of reversible enzyme inhibition.

Irreversible inhibitors typically form a strong, often covalent, bond with the enzyme, leading to a permanent loss of its activity. This type of inhibition is distinct from reversible inhibition, where the inhibitor can dissociate from the enzyme. To ascertain if a compound acts as an irreversible inhibitor, dialysis or dilution experiments can be performed. If the enzyme's activity is not restored after removing the unbound inhibitor, it suggests irreversible inhibition.

Identifying the specific enzyme targets of a compound is a key step in understanding its biological effects. Due to the structural features of this compound, which includes a pyridine (B92270) ring, a carboxylic acid, an amino group, and a fluorine atom, it could potentially interact with a wide range of enzymes. The aminopicolinic acid scaffold is found in some herbicides, suggesting potential interactions with plant-specific enzymes. The presence of the amino acid-like moiety could also suggest interactions with enzymes involved in amino acid metabolism, such as formyltransferases or serine hydroxymethyltransferase. Furthermore, the aromatic and heterocyclic nature of the molecule might lead to interactions with enzymes like Cytochrome P450s or FAD-dependent monooxygenases. However, without experimental data, any discussion of specific enzyme targets for this compound remains speculative.

Interaction with Biomolecules

Beyond enzyme inhibition, a compound's biological activity is also determined by its interactions with other essential biomolecules.

The interaction of a small molecule with biomolecules like DNA, RNA, and proteins is governed by various non-covalent forces, including hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The specific three-dimensional arrangement of these interactions constitutes the binding mode. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational molecular docking are employed to determine these binding modes at an atomic level. For a compound like this compound, the amino and carboxylic acid groups could act as hydrogen bond donors and acceptors, while the fluorinated pyridine ring could participate in aromatic stacking or halogen bonding interactions.

Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. This can result in either potentiation (positive allosteric modulation) or inhibition (negative allosteric modulation) of the protein's function. Identifying and characterizing allosteric binding sites often requires sophisticated biophysical techniques and structural biology methods. There is currently no information to suggest that this compound acts as an allosteric modulator of any known protein.

Microbial Degradation Pathways of Picolinic Acid Derivatives

Microbial Degradation Pathways of Picolinic Acid Derivatives: Identification of Novel Enzymes and Gene Clusters Involved in Catabolism

The microbial catabolism of picolinic acid and its derivatives is a critical area of research for understanding the bioremediation of pyridine compounds. A significant breakthrough in this field has been the identification and characterization of the pic gene cluster in Alcaligenes faecalis JQ135, which is responsible for the complete degradation of picolinic acid. This discovery has shed light on the specific enzymatic steps involved in the breakdown of this compound.

The degradation pathway initiated by the pic gene cluster involves a series of enzymatic reactions. The process begins with the 6-hydroxylation of picolinic acid to form 6-hydroxypicolinic acid (6HPA), a reaction catalyzed by the enzyme PicA, which functions as a picolinic acid dehydrogenase. Subsequently, PicB, a four-component 6HPA monooxygenase, catalyzes the 3-hydroxylation of 6HPA to produce 3,6-dihydroxypicolinic acid (3,6DHPA). This intermediate is then decarboxylated by the enzyme PicC to yield 2,5-dihydroxypyridine (2,5DHP). The resulting 2,5DHP undergoes further degradation to fumaric acid through the concerted action of several other enzymes encoded by the pic cluster, including PicD (2,5DHP 5,6-dioxygenase), PicE (N-formylmaleamic acid deformylase), PicF (maleamic acid amidohydrolase), and PicG (maleic acid isomerase).

Homologous pic gene clusters, albeit with some organizational differences, have been identified in a range of other bacteria, including Alpha-, Beta-, and Gammaproteobacteria, suggesting a widespread mechanism for picolinic acid degradation in diverse microbial populations. The transcriptional regulation of the pic cluster in A. faecalis JQ135 is controlled by PicR, a MarR-type transcriptional repressor. The presence of 6-hydroxypicolinic acid, the product of the first enzymatic step, acts as an inducer that derepresses the transcription of the pic gene cluster, allowing for the efficient catabolism of picolinic acid.

Table 1: Enzymes of the pic Gene Cluster and Their Functions in Picolinic Acid Catabolism

| Enzyme | Gene | Function | Substrate | Product |

|---|---|---|---|---|

| Picolinic Acid Dehydrogenase | picA | 6-hydroxylation | Picolinic Acid | 6-Hydroxypicolinic Acid |

| 6HPA Monooxygenase | picB | 3-hydroxylation | 6-Hydroxypicolinic Acid | 3,6-Dihydroxypicolinic Acid |

| 3,6-Dihydroxypicolinic Acid Decarboxylase | picC | Decarboxylation | 3,6-Dihydroxypicolinic Acid | 2,5-Dihydroxypyridine |

| 2,5DHP 5,6-Dioxygenase | picD | Ring cleavage | 2,5-Dihydroxypyridine | N-formylmaleamic acid |

| N-formylmaleamic acid deformylase | picE | Deformylation | N-formylmaleamic acid | Maleamic acid |

| Maleamic acid amidohydrolase | picF | Amidohydrolase | Maleamic acid | Maleic acid |

| Maleic acid isomerase | picG | Isomerization | Maleic acid | Fumaric acid |

Biochemical Characterization of Enzymes (e.g., K_m values)

The biochemical characterization of the enzymes involved in picolinic acid degradation provides crucial insights into their catalytic efficiency and substrate affinity. Kinetic studies have been conducted on some of the key enzymes in this pathway, revealing important parameters such as the Michaelis constant (K_m).

The enzyme 3,6-dihydroxypicolinic acid decarboxylase (PicC) from Alcaligenes faecalis JQ135 has been characterized as a Zn²⁺-dependent, non-oxidative decarboxylase. It specifically catalyzes the irreversible decarboxylation of 3,6DHPA to 2,5-dihydroxypyridine. For this enzyme, the K_m value for 3,6DHPA was determined to be 13.44 µM, with a corresponding k_cat of 4.77 s⁻¹. A similar enzyme, PicC from Bordetella bronchiseptica RB50 (PicC_RB50), which shares 75% amino acid similarity with the A. faecalis enzyme, was also characterized. The K_m and k_cat values for PicC_RB50 with 3,6DHPA as the substrate were found to be 20.41 ± 2.60 µM and 7.61 ± 0.53 s⁻¹, respectively.

In addition to the characterization of purified enzymes, studies on crude cell extracts from picolinic acid-degrading bacteria have also provided kinetic data. For instance, the crude enzyme extract from Rhodococcus sp. PA18, which catalyzes the conversion of picolinic acid to 6-hydroxypicolinic acid, exhibited a K_m of 68.86 ± 14.85 µM for picolinic acid.

Table 2: Kinetic Parameters of Enzymes in Picolinic Acid Degradation

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) |

|---|---|---|---|---|

| PicC | Alcaligenes faecalis JQ135 | 3,6-Dihydroxypicolinic Acid | 13.44 | 4.77 |

| PicC_RB50 | Bordetella bronchiseptica RB50 | 3,6-Dihydroxypicolinic Acid | 20.41 ± 2.60 | 7.61 ± 0.53 |

| Crude Enzyme (Hydroxylase) | Rhodococcus sp. PA18 | Picolinic Acid | 68.86 ± 14.85 | Not Determined |

Design and Synthesis of Modified Amino Acid Derivatives for Peptidomimetics

The design and synthesis of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a key strategy in drug discovery to overcome the limitations of native peptides, such as poor stability and bioavailability. A common approach in the design of peptidomimetics is the incorporation of non-natural or modified amino acids to introduce specific structural constraints or altered physicochemical properties.

Pyridine-based amino acids are of particular interest in the synthesis of peptidomimetics due to their ability to introduce conformational rigidity and potential for diverse chemical modifications. For instance, picolinic acid has been utilized as a substitute for L-proline in the design of peptidomimetics for the neuropeptide MIF-1 (melanocyte-stimulating hormone release-inhibiting factor). This substitution aims to create analogues with improved pharmacological profiles.

Furthermore, fluorinated amino acids are increasingly being incorporated into peptidomimetic design. The introduction of fluorine can significantly alter the electronic properties, lipophilicity, and metabolic stability of a peptide. A synthetic strategy for a β-strand mimetic has been described that utilizes a 2-fluoro-4-iodopyridine as a scaffold, demonstrating the utility of fluorinated pyridine structures in creating peptide analogues.

In this context, this compound represents a promising, though not yet extensively documented in available literature, building block for the synthesis of novel peptidomimetics. Its structure combines the rigid pyridine scaffold of picolinic acid with the unique properties conferred by fluorine substitution. The amino group provides a point of attachment for peptide bond formation, allowing for its incorporation into a peptide sequence. The fluorine atom at the 3-position can be expected to influence the molecule's electronic distribution and binding interactions, potentially enhancing its stability and biological activity. The synthesis of peptidomimetics incorporating this compound would likely follow established solid-phase or solution-phase peptide synthesis protocols, with the fluorinated picolinic acid derivative being introduced as a non-canonical amino acid.

Future Research Directions and Open Questions

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research into 5-Amino-3-fluoropicolinic acid should prioritize the exploration of novel and sustainable synthetic routes.

Current synthetic strategies for similar compounds, such as other substituted aminopicolinic acids, often rely on multi-step processes that may involve harsh reagents and generate significant waste. umsl.edunih.gov For instance, the synthesis of 4-aminopicolinic acid has been achieved through the nitration of picolinic acid N-oxide followed by reduction. umsl.edu The synthesis of fluorinated pyridines has been approached through methods like Rh(III)-catalyzed C-H functionalization of α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov

Future efforts could focus on the development of catalytic systems that enable the direct and selective installation of the amino and fluoro groups onto the picolinic acid backbone. This could involve advancements in C-H activation, allowing for the late-stage functionalization of a simpler picolinic acid precursor. Furthermore, exploring biocatalytic or flow chemistry approaches could lead to more sustainable and scalable production methods. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the design of these new synthetic pathways.

Table 1: Comparison of Potential Synthetic Approaches

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Catalytic C-H Functionalization | High atom economy, reduced number of steps. | Catalyst development for specific regioselectivity. |

| Biocatalysis | Mild reaction conditions, high enantioselectivity. | Enzyme discovery and engineering for novel substrates. |

| Flow Chemistry | Improved safety, scalability, and process control. | Initial setup costs and optimization of reaction parameters. |

| Mechanochemistry | Reduced solvent usage, potential for novel reactivity. | Scalability and understanding of reaction mechanisms. |

Advanced Derivatization for Enhanced Chemical Properties

The functional groups of this compound, namely the carboxylic acid, the amino group, and the pyridine (B92270) ring, offer multiple handles for derivatization. Strategic modification of these groups can lead to new molecules with tailored chemical and biological properties.

The carboxylic acid moiety can be converted into a variety of functional groups, including esters, amides, and ketones, which can modulate the compound's solubility, lipophilicity, and ability to interact with biological targets. thermofisher.comnih.gov The amino group can be acylated, alkylated, or used as a nucleophile in the construction of more complex heterocyclic systems. mdpi.com The pyridine ring itself can undergo further functionalization, although the existing substituents will influence the regioselectivity of such reactions.

Future research should systematically explore a range of derivatization reactions to create a library of this compound analogs. High-throughput screening of these derivatives could then be employed to identify compounds with enhanced properties for specific applications, such as improved binding affinity to a biological target or altered photophysical properties for use in materials science.

Deeper Elucidation of Molecular Mechanisms in Biological Systems

Pyridine carboxylic acids are known to interact with a variety of biological systems. nih.gov For example, picolinic acid itself is a catabolite of tryptophan and is involved in various physiological processes. wikipedia.org The introduction of amino and fluoro substituents can significantly alter the biological activity of the parent molecule.

A critical area for future research is the elucidation of the molecular mechanisms through which this compound and its derivatives exert their biological effects. This will involve identifying their specific molecular targets, which could be enzymes, receptors, or other proteins. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic screening can be employed to pull down and identify binding partners.

Once a target is identified, detailed biochemical and biophysical studies will be necessary to characterize the binding interaction and understand how the compound modulates the target's function. This knowledge will be crucial for the rational design of more potent and selective analogs for therapeutic or diagnostic applications. The mechanism of action of related pyridine derivatives has been a subject of interest, and similar investigative approaches could be applied here. acs.org

Development of Advanced Computational Models for Prediction

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new molecules. The development of accurate and predictive computational models for this compound and its derivatives would be a significant step forward.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netemerginginvestigators.org Molecular dynamics (MD) simulations can provide insights into the conformational dynamics of the molecule and its interactions with biological macromolecules or materials. acs.orgnih.gov

A key future direction is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models, built upon experimental data from a library of derivatives, can be used to predict the biological activity or physical properties of new, untested compounds. This predictive capability would greatly streamline the design and synthesis of new analogs with desired characteristics, reducing the need for extensive and costly experimental screening.

Integration with Emerging Technologies in Chemical Biology and Material Science

The unique structural features of this compound make it an attractive candidate for integration with emerging technologies in both chemical biology and material science.

In chemical biology, the compound could be incorporated into chemical probes or activity-based probes to study biological processes. For example, it could be functionalized with a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to visualize its localization within cells or to identify its binding partners. documentsdelivered.com Its potential as a building block for peptide and peptidomimetic synthesis could also be explored.

In material science, pyridine-containing ligands are known to form coordination complexes with a variety of metals, leading to materials with interesting optical, electronic, and magnetic properties. researchgate.net The amino and fluoro substituents on this compound could be used to fine-tune the properties of such metal-organic frameworks (MOFs) or coordination polymers. Future research could explore the synthesis and characterization of these materials and evaluate their potential applications in areas such as catalysis, sensing, and gas storage.

Q & A

Q. Critical Considerations :

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Basic: How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- ¹⁹F NMR : Confirm fluorine substitution at the 3-position (δ ≈ -110 to -120 ppm) and rule out positional isomers .

- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to assess purity and detect degradation products (e.g., defluorinated analogs) .

- X-ray crystallography : Resolve ambiguities in amino group orientation and hydrogen bonding patterns .

Q. Data Validation :

- Cross-reference retention times and spectral data with synthetic intermediates to confirm structural fidelity.

Advanced: What factors contribute to contradictory results in studies investigating the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Contradictions often arise from:

- pH-dependent degradation : Acidic conditions (pH < 3) promote defluorination, while alkaline conditions (pH > 9) degrade the picolinic acid backbone .

- Analytical variability : Differences in HPLC detection limits (e.g., UV vs. MS) may underreport degradation byproducts .

- Storage conditions : Light exposure accelerates photodegradation; use amber vials for long-term stability studies .

Q. Resolution Strategy :

- Standardize buffers (e.g., phosphate vs. citrate) and temperature controls (±1°C) across studies .

Advanced: How should researchers design experiments to evaluate the bioactivity of this compound in enzyme inhibition assays?

Q. Methodological Answer (PICO Framework) :

- Population (P) : Target enzymes (e.g., kinases, decarboxylases) with known fluorinated ligand interactions.

- Intervention (I) : Dose-response assays (0.1–100 µM) to determine IC₅₀ values.

- Comparison (C) : Benchmark against non-fluorinated analogs (e.g., 5-aminopicolinic acid).

- Outcome (O) : Measure inhibition kinetics via fluorometric or colorimetric substrates (e.g., NADH depletion) .

Q. Controls :

- Include positive (known inhibitors) and negative (DMSO vehicle) controls.

- Validate results with orthogonal assays (e.g., SPR for binding affinity) .

Advanced: What computational modeling approaches are suitable for predicting the reactivity and interaction mechanisms of this compound with biological targets?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Calculate fluorine’s electron-withdrawing effects on picolinic acid’s acidity (pKa shifts) .

- Molecular Dynamics (MD) : Simulate binding modes to enzymes (e.g., binding pocket hydration and ligand flexibility) .

- QSAR Models : Corrogate substituent effects (e.g., amino vs. fluoro groups) with bioactivity data .

Q. Validation :

Advanced: How can researchers address discrepancies in reported solubility profiles of this compound across solvents?

Methodological Answer :

Discrepancies stem from:

Q. Best Practices :

- Pre-saturate solvents with the compound for 24 hours before measurement.

- Report solubility as a range (e.g., 0.8–1.2 mg/mL in PBS) to account for batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

Figure 1: General scheme for the palladium-catalyzed amination of a fluorinated halopyridine. X represents a leaving group, typically a halide.

Figure 1: General scheme for the palladium-catalyzed amination of a fluorinated halopyridine. X represents a leaving group, typically a halide.